3-(Methylamino)pyrrolidin-2-one hydrochloride
CAS No.: 1423024-20-7
Cat. No.: VC3089886
Molecular Formula: C5H11ClN2O
Molecular Weight: 150.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423024-20-7 |
|---|---|
| Molecular Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| IUPAC Name | 3-(methylamino)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C5H10N2O.ClH/c1-6-4-2-3-7-5(4)8;/h4,6H,2-3H2,1H3,(H,7,8);1H |
| Standard InChI Key | PHRDDAKZHVJOGS-UHFFFAOYSA-N |
| SMILES | CNC1CCNC1=O.Cl |
| Canonical SMILES | CNC1CCNC1=O.Cl |
Introduction
3-(Methylamino)pyrrolidin-2-one hydrochloride is a chemical compound with significant relevance in organic chemistry and pharmaceutical research. It belongs to the class of pyrrolidinones, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in drug synthesis.
Safety and Handling
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as harmful if swallowed, causing skin and eye irritation, and potentially leading to respiratory tract irritation . Proper handling and safety precautions are essential when working with this substance.
Synthesis and Chemical Reactivity
The synthesis of pyrrolidinones often involves multicomponent reactions, which are efficient pathways for producing complex molecules with high yields . These reactions can be optimized to produce various derivatives by altering the reactants and conditions.
Synthesis Methods
While specific synthesis details for 3-(methylamino)pyrrolidin-2-one hydrochloride are not widely documented, related compounds are typically synthesized through reactions involving amines and other organic precursors. The use of density functional theory (DFT) calculations can help elucidate the reaction mechanisms at a molecular level, providing insights into optimizing synthesis conditions .
Biological and Pharmaceutical Applications
Pyrrolidinones, including 3-(methylamino)pyrrolidin-2-one hydrochloride, are of interest in pharmaceutical research due to their potential biological activities. These compounds can interact with enzymes and receptors, making them candidates for drug development, particularly in treating neurological disorders.
Research Findings
-
Biological Activity: The biological activity of pyrrolidinones is attributed to their ability to interact with specific molecular targets, modulating their activity and leading to various biological effects.
-
Pharmaceutical Potential: Ongoing research explores the therapeutic applications of these compounds, focusing on their potential in neurological disorders.
Chemical Specifications
| Property | Value |
|---|---|
| Chemical Formula | C5H11ClN2O |
| Molecular Weight | 150.61 g/mol |
| CAS Number | 1423024-20-7 |
| IUPAC Name | 3-(Methylamino)pyrrolidin-2-one hydrochloride |
| Purity | Up to 95% |
| Appearance | Powder |
Safety Data
| Hazard | Classification |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Irritation | May cause respiratory irritation (H335) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume